methyl [(5E)-2,4-dioxo-5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}-1,3-thiazolidin-3-yl]acetate
Overview
Description
Methyl [(5E)-2,4-dioxo-5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}-1,3-thiazolidin-3-yl]acetate is a useful research compound. Its molecular formula is C17H13NO5S2 and its molecular weight is 375.4 g/mol. The purity is usually 95%.
The exact mass of the compound methyl (2,4-dioxo-5-{[5-(phenylthio)-2-furyl]methylene}-1,3-thiazolidin-3-yl)acetate is 375.02351486 g/mol and the complexity rating of the compound is 573. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer and Antioxidant Activities
Novel derivatives of 1,3-thiazolidin-4-one, including compounds structurally related to methyl (2,4-dioxo-5-{[5-(phenylthio)-2-furyl]methylene}-1,3-thiazolidin-3-yl)acetate, have demonstrated significant anticancer and antioxidant activities. These compounds were synthesized and evaluated for their potential in inhibiting cancer cell growth and protecting against oxidative stress (K. Saied et al., 2019).
Anti-Inflammatory Evaluation
Further research into 1,3-thiazolidin-4-one derivatives has shown promising anti-inflammatory activity in both in-vitro and in-vivo models. The compounds were synthesized and assessed for their effectiveness in reducing inflammation, with some demonstrating comparable activity to standard anti-inflammatory drugs without significant ulcerogenic toxicity (A. P. Nikalje, 2014).
Organic Electronics
Compounds with a thiazolidinone core are being explored for their utility in organic electronics, specifically in the design of organic solar cells. The structural features of these molecules contribute to their photovoltaic properties, making them suitable for use as components in solar energy conversion technologies (Usman Ali et al., 2020).
Antimicrobial Properties
Additionally, thiazolidinone derivatives have been investigated for their antimicrobial activities. These studies aim to explore the potential of such compounds in combating various microbial infections, highlighting the versatility of the thiazolidinone scaffold in medicinal chemistry (Wagnat W. Wardkhan et al., 2008).
Aldose Reductase Inhibition
Research into iminothiazolidin-4-one acetate derivatives has identified potent inhibitors of aldose reductase, an enzyme implicated in diabetic complications. These findings suggest potential therapeutic applications for managing diabetes-related disorders (Sher Ali et al., 2012).
Properties
IUPAC Name |
methyl 2-[(5E)-2,4-dioxo-5-[(5-phenylsulfanylfuran-2-yl)methylidene]-1,3-thiazolidin-3-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO5S2/c1-22-14(19)10-18-16(20)13(25-17(18)21)9-11-7-8-15(23-11)24-12-5-3-2-4-6-12/h2-9H,10H2,1H3/b13-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPWJIPGDFFPPH-UKTHLTGXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=O)C(=CC2=CC=C(O2)SC3=CC=CC=C3)SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CN1C(=O)/C(=C\C2=CC=C(O2)SC3=CC=CC=C3)/SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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